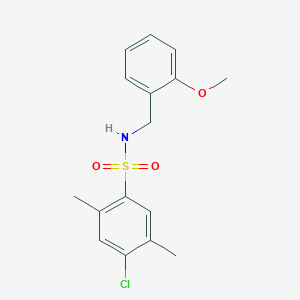![molecular formula C16H14Cl2N2O3 B4582093 ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)
ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate
Übersicht
Beschreibung
The compound "ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate" belongs to a class of chemicals that are often studied for their potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. Research in this area focuses on synthesizing new compounds, analyzing their molecular structures, understanding their chemical reactions and properties, and exploring their physical and chemical characteristics.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions, including condensation, cyclization, and functionalization processes. For example, Koca et al. (2014) discussed the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, highlighting the steps involved in creating compounds with specific functional groups and structures (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using spectroscopic and X-ray diffraction methods. For instance, Xiang Wangchun (2004) described the crystal structure of a similar compound, showcasing how X-ray crystallography can reveal intricate details about molecular geometry and bonding (Wangchun Xiang, 2004).
Chemical Reactions and Properties
Research into the chemical reactions and properties of such compounds often explores their reactivity, the formation of derivatives, and their potential applications. For example, Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of a complex derived from a similar compound, indicating the practical applications of these substances (H. Radwan, H. El-Mawgoud, F. El-Mariah, A. El-Agrody, A. Amr, M. Al-Omar, H. Ghabbour, 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and phase behavior, are crucial for understanding their potential uses. Research by Dai et al. (2013) on the mesomorphic properties of similar compounds provides insight into how the structural elements influence the physical properties and potential applications in materials science (Xi-Bin Dai, Liang-Ying Cai, J. Wen, 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the practical application of these compounds. Sunthankar et al. (1993) discussed the synthesis of potential metabolites of a related compound, highlighting the chemical transformations and reactivity patterns of these molecules (P. Sunthankar, K. Berlin, E. C. Nelson, R. L. Thorne, P. Geno, J. C. Archer, L. Rolf, K. Bartels, 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies Ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate and related compounds have been extensively studied in synthesis and spectroscopic analysis. For instance, İ. Koca et al. (2014) synthesized a similar compound and characterized it using various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction. They also conducted theoretical vibrational frequency calculations, demonstrating the compound's potential in spectroscopic applications (İ. Koca et al., 2014).
Potential Antimicrobial Agents Compounds related to ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate have been explored for their antimicrobial properties. N. Desai et al. (2007) synthesized new quinazolines, which showed potential as antimicrobial agents against various bacteria and fungi (N. Desai et al., 2007).
Molecular Structure and Crystallography The molecular structure and crystallography of related compounds have been a subject of research. Wangchun Xiang (2004) characterized the crystal structure of a related compound, highlighting its potential in the study of molecular geometry and intermolecular interactions (Wangchun Xiang, 2004).
Optical Nonlinear Properties The investigation of optical nonlinear properties in related Schiff base compounds was conducted by Hasanain A. Abdullmajed et al. (2021). They synthesized compounds and measured their nonlinear refractive index, demonstrating the potential for applications in optical limiting (Hasanain A. Abdullmajed et al., 2021).
Antimicrobial Activity and Crystal Structure H. Radwan et al. (2020) studied the antimicrobial activity and crystal structure of compounds similar to ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate. Their research contributes to the understanding of the relationship between molecular structure and antimicrobial efficacy (H. Radwan et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 3-[(2,4-dichlorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-2-23-15(21)10-4-3-5-12(8-10)19-16(22)20-14-7-6-11(17)9-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSPFKXULCHQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[(2,4-dichlorophenyl)carbamoyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)




![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)
![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)
![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)